Ethyl 3,3,3-trifluoro-2-hydroxy-2-[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl]propanoate
Overview
Description
Ethyl 2-{2-[(anilinocarbonyl)amino]-1,3-benzothiazol-6-yl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl]propanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring, the introduction of the anilinocarbonyl group, and the incorporation of the trifluoromethyl and hydroxypropanoate groups. Common reagents used in these reactions include aniline, carbonyl compounds, and trifluoromethylating agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This may include the use of continuous flow reactors, advanced purification techniques, and waste management systems to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(anilinocarbonyl)amino]-1,3-benzothiazol-6-yl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-{2-[(anilinocarbonyl)amino]-1,3-benzothiazol-6-yl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, coatings, and other industrial applications .
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-{2-[(anilinocarbonyl)amino]-1,3-benzothiazol-6-yl}-3,3,3-trifluoro-2-hydroxypropanoate can be compared with other similar compounds, such as:
- Ethyl (2-((anilinocarbonyl)amino)-1,3-thiazol-4-yl)acetate
- Ethyl 5-(anilinocarbonyl)-4-methyl-2-({2,2,2-trichloro-1-[(4-fluorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
These compounds share some structural similarities but differ in specific functional groups and overall molecular architecture. The uniqueness of Ethyl 3,3,3-trifluoro-2-hydroxy-2-[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl]propanoate lies in its combination of the benzothiazole ring, trifluoromethyl group, and hydroxypropanoate moiety, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[2-(phenylcarbamoylamino)-1,3-benzothiazol-6-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c1-2-29-15(26)18(28,19(20,21)22)11-8-9-13-14(10-11)30-17(24-13)25-16(27)23-12-6-4-3-5-7-12/h3-10,28H,2H2,1H3,(H2,23,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIURNEXKLONTHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CC=C3)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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